Methyl 4-oxodecanoate
Description
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Properties
CAS No. |
7011-82-7 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
methyl 4-oxodecanoate |
InChI |
InChI=1S/C11H20O3/c1-3-4-5-6-7-10(12)8-9-11(13)14-2/h3-9H2,1-2H3 |
InChI Key |
BQQYSKZUTZNJCF-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)CCC(=O)OC |
Canonical SMILES |
CCCCCCC(=O)CCC(=O)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Additions
The ketone group undergoes nucleophilic additions, enabling diverse synthetic pathways:
-
Mannich Reactions : Anti- and syn-selective self-Mannich reactions with PMP-amine or proline catalysts yield pyrrolizidine alkaloids like (+)-isoretronecanol and (-)-trachelanthamidine with high stereoselectivity .
-
Henry Reaction (Nitroaldol) : Cu(I)-catalyzed enantioselective addition of nitromethane produces nitroaldol adducts. For example, (S)-5-hydroxypiperidin-2-one forms in 75% yield and 97% enantiomeric excess (ee) after hydrogenation and lactamization .
Oxidation and Reduction
The ketone and ester groups are susceptible to redox transformations:
-
Ozonolysis : Ozonolysis of methyl 5-methyl-hex-4-enoate followed by triphenylphosphine treatment yields methyl 4-oxobutanoate in 86% yield .
-
Hydrogenation : Catalytic hydrogenation reduces the ketone to a secondary alcohol. For instance, NaBH₄ reduces aldol adducts to 4-(hydroxyalkyl)-γ-butyrolactones with >99% ee .
Esterification and Transesterification
The ester group participates in alkylation and hydrolysis:
-
O-Alkylation : Reaction with alkyl halides (e.g., benzyl bromide) and Cs₂CO₃ in acetonitrile generates derivatives like benzyl 4-oxobutanoate .
-
Hydrolysis : Acidic or basic conditions cleave the ester to 4-oxobutanoic acid, a precursor for further functionalization .
Asymmetric Catalytic Reactions
Methyl 4-oxobutanoate serves as a substrate in enantioselective syntheses:
| Reaction Type | Catalyst/Ligand | Product | Yield (%) | ee (%) | Source |
|---|---|---|---|---|---|
| Henry Reaction | Cu(I)/Bisoxazolidine | (S)-5-Hydroxypiperidin-2-one | 75 | 97 | |
| Aldol Reaction | Proline | 4-(Hydroxyalkyl)-γ-Butyrolactones | 80–90 | >99 |
Biological Activity
Derivatives exhibit bioactive properties:
-
Tyrosinase Inhibition : Carvacrol and thymol esters (e.g., methyl 4-oxobutanoate derivatives) show IC₅₀ values of 5.43 µM against DPPH radicals, indicating antioxidant potential .
-
Cholinesterase Inhibition : Methyl 4-[(methoxycarbonyl)anilino]-4-oxobutanoate inhibits acetylcholinesterase (AChE), relevant for neurodegenerative disease research .
Key Reaction Mechanisms
-
Friedel-Crafts Acylation : Industrial synthesis employs AlCl₃-catalyzed acylation of toluene with succinic anhydride.
-
Knoevenagel Condensation : Forms γ-diketones when reacted with aldehydes, though competing pathways may limit yields.
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